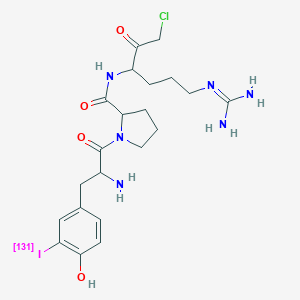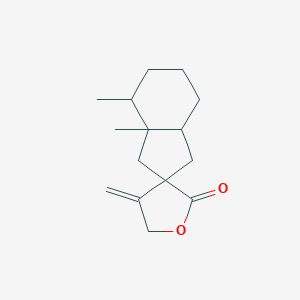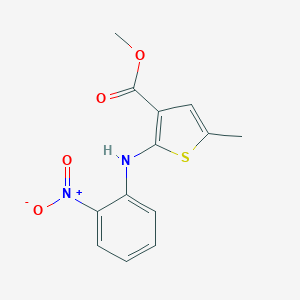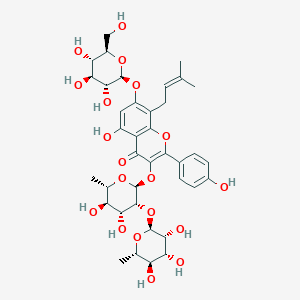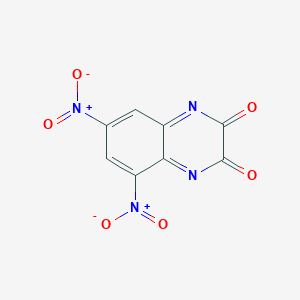
5,7-Dinitroquinoxaline-2,3-dione
Overview
Description
Preparation Methods
The synthesis of MNQX involves the condensation of 2-methyl-5-nitroaniline and 5-methoxyindole in the presence of triethylamine and sulfuric acid. The resulting product is then reduced to MNQX using sodium dithionite
Chemical Reactions Analysis
MNQX undergoes several types of chemical reactions, including:
Oxidation: MNQX can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The reduction of MNQX typically involves reagents like sodium dithionite, which reduces the nitro groups to amino groups.
Substitution: MNQX can undergo substitution reactions, particularly at the nitro groups, where they can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MNQX has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been used to study the mechanisms underlying synaptic plasticity, learning, and memory. Additionally, MNQX has been investigated for its potential therapeutic applications in neurological disorders such as ischemic stroke, traumatic brain injury, and Alzheimer’s disease.
Mechanism of Action
MNQX exerts its effects by binding to the glycine site of the N-methyl-D-aspartate receptor, thereby inhibiting its activation. This inhibition prevents the influx of calcium ions, which is crucial for the receptor’s role in synaptic plasticity and neurotransmission. MNQX also acts as an antagonist at the AMPA and kainate receptors, although with less potency .
Comparison with Similar Compounds
MNQX is structurally related to other quinoxaline derivatives, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). While both compounds act as antagonists at the N-methyl-D-aspartate receptor, MNQX is more potent at the glycine site compared to CNQX . Other similar compounds include DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), which also act as antagonists at ionotropic glutamate receptors.
Conclusion
MNQX is a valuable compound in scientific research, particularly in the study of neurological processes and potential therapeutic applications. Its unique properties and potent antagonistic effects on the N-methyl-D-aspartate receptor make it a significant tool for understanding synaptic plasticity and neurotransmission.
Properties
IUPAC Name |
5,7-dinitroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMJVOWTLOXTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154993 | |
| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125910-83-0 | |
| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125910830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


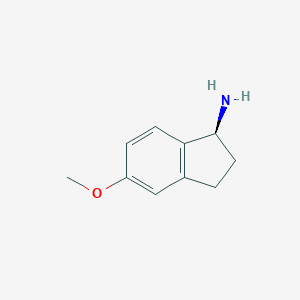
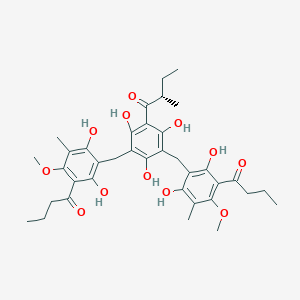
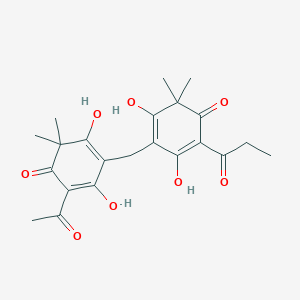
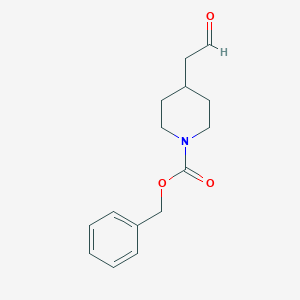
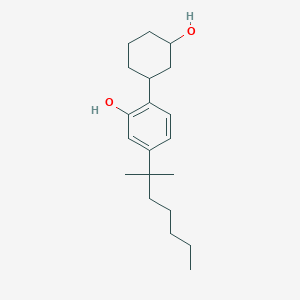


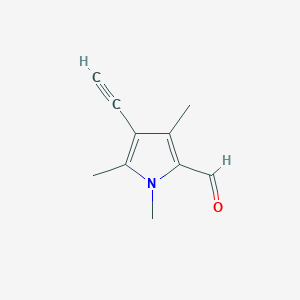

![2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B149971.png)
